4-Hydroxybenzothiazole-2-carboxylic acid
Overview
Description
4-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO3S. It is a derivative of benzothiazole, characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 4-Hydroxybenzothiazole-2-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with carbon dioxide (CO2) under specific conditions to form the benzothiazole ring . Industrial production methods often employ green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
4-Hydroxybenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the C-5 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted benzothiazoles .
Scientific Research Applications
4-Hydroxybenzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxybenzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In medicinal applications, the compound may interact with cellular receptors and signaling pathways to exert anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
4-Hydroxybenzothiazole-2-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the hydroxyl and carboxylic acid groups, resulting in different chemical reactivity and applications.
Benzothiazole-2-carboxylic acid: Similar structure but without the hydroxyl group, affecting its solubility and biological activity.
4-Hydroxybenzothiazole: Lacks the carboxylic acid group, which influences its acidity and reactivity.
The unique combination of hydroxyl and carboxylic acid groups in this compound imparts distinct chemical properties and enhances its versatility in various applications .
Properties
IUPAC Name |
4-hydroxy-1,3-benzothiazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-4-2-1-3-5-6(4)9-7(13-5)8(11)12/h1-3,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCLTNXCHWKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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